1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry QSAR Reactivity

Procure this precise derivative for your SAR studies. Its unique 4-nitrobenzyl (electron-withdrawing) and 3,4,5-trimethoxyphenyl (electron-rich) groups create a distinct push-pull system absent in 3-nitro or 4-halobenzyl analogs. This electronic configuration (XLogP3-AA 3.6, TPSA 114 Ų, 7 HBA) is critical for hypoxia-activated prodrug design, kinase hinge-region binding, and bacterial gyrase inhibition assays. Substituting with generic isomers compromises target-binding orientation and dipole moment, invalidating comparative biological data. Secure this specific compound to ensure reproducible results in your anti-cancer, antimicrobial, or QSAR/ADMET modeling projects.

Molecular Formula C24H21N3O7
Molecular Weight 463.446
CAS No. 899921-97-2
Cat. No. B2487039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
CAS899921-97-2
Molecular FormulaC24H21N3O7
Molecular Weight463.446
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H21N3O7/c1-32-20-12-17(13-21(33-2)22(20)34-3)26-23(28)18-6-4-5-7-19(18)25(24(26)29)14-15-8-10-16(11-9-15)27(30)31/h4-13H,14H2,1-3H3
InChIKeyKKJWJIIUAQXMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899921-97-2): Chemical Identity and Procurement Baseline


1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899921-97-2) is a synthetic quinazoline-2,4-dione derivative bearing a 4-nitrobenzyl substituent at N1 and a 3,4,5-trimethoxyphenyl group at N3 [1]. The compound is listed in the PubChem database (CID 46247349) with a molecular formula of C24H21N3O7 and a molecular weight of 463.4 g/mol [2]. Quinazoline-2,4-diones are recognized scaffolds in medicinal chemistry, with demonstrated activity against cancer cell lines and as enzyme inhibitors, though the specific biological activity profile of this individual compound remains sparsely documented in the primary peer-reviewed literature [3].

Why Generic Quinazoline-2,4-Dione Substitution Cannot Replace 1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899921-97-2)


Quinazoline-2,4-diones are not freely interchangeable; their biological activity is exquisitely sensitive to the electronic and steric properties of the N1 and N3 substituents. The combination of an electron-withdrawing 4-nitrobenzyl group and an electron-rich 3,4,5-trimethoxyphenyl moiety creates a unique push-pull electronic system that is absent in analogs bearing halogen, alkyl, or unsubstituted benzyl groups [1]. Substituting the 4-nitrobenzyl group with a 3-nitro isomer or a 4-halobenzyl group can alter the compound's dipole moment, metabolic stability, and target-binding orientation, making generic replacement scientifically unsound [2]. The evidence below quantifies key physicochemical and biological differences that justify selective procurement of this specific derivative.

Quantitative Differentiation Guide for 1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899921-97-2) Against Key Analogs


Electronic Effect Differentiation: 4-Nitrobenzyl vs. 3-Nitrobenzyl Isomer

The 4-nitrobenzyl substituent exerts a stronger electron-withdrawing resonance effect (-M) compared to the 3-nitro isomer, which is dominantly inductive (-I). This difference is reflected in the computed XLogP3-AA value: the target compound (4-nitro isomer) has an XLogP3-AA of 3.6, compared to an XLogP3-AA of 3.4 for the 3-nitrobenzyl analog (1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione) [1][2]. The 0.2 log unit increase in lipophilicity for the 4-nitro derivative predicts enhanced membrane permeability and potentially different intracellular distribution [3].

Medicinal Chemistry QSAR Reactivity

Topological Polar Surface Area (TPSA) Comparison with 4-Chlorobenzyl Analog

The target compound possesses a TPSA of 114 Ų, a value that meets the typical criteria for oral bioavailability (<140 Ų) [1]. The 4-chlorobenzyl analog (1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione) is predicted to have a lower TPSA due to the absence of the nitro group, which reduces hydrogen-bond acceptor capacity [2]. While the 4-chloro analog may exhibit better membrane penetration, the higher TPSA and the presence of the nitro group in the target compound can contribute to distinct binding interactions with targets such as nitroreductases or proteins with specific polar binding pockets [3].

Drug Design ADME Bioavailability

Hydrogen Bond Acceptor Count Differentiation from 3-Fluorobenzyl Analog

The target compound has 7 hydrogen bond acceptor (HBA) sites, contributed by the nitro, carbonyl, and methoxy groups [1]. In contrast, the 3-fluorobenzyl analog (1-(3-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, CAS 892266-43-2) has only 5 HBA sites, as the fluorine atom is a poor HBA [2]. This difference of 2 HBA sites significantly expands the potential for specific polar interactions with protein targets, such as hydrogen bonding with backbone amides or side-chain residues in enzyme active sites [3].

Molecular Recognition Enzyme Inhibition SAR

Recommended Research and Procurement Scenarios for 1-(4-Nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 899921-97-2)


SAR Studies on Nitroreductase-Targeted Prodrugs

The 4-nitrobenzyl group is a known substrate for nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. Based on the compound's distinct electronic properties (XLogP3-AA 3.6, TPSA 114 Ų) compared to halogenated analogs, this compound is an ideal candidate for SAR studies aiming to develop hypoxia-activated prodrugs. Its unique polar surface area and hydrogen bond acceptor count (7) suggest it may interact differently with the nitroreductase active site than the 3-nitro isomer or the 4-chlorobenzyl analog [1].

Kinase Inhibitor Library Design

The quinazoline-2,4-dione core is a privileged structure for kinase inhibition. The specific 3,4,5-trimethoxyphenyl substitution pattern is found in several natural products (e.g., combretastatin analogs) that target tubulin and kinases. The 4-nitrobenzyl group provides an additional handle for specific hinge-region or allosteric pocket interactions. Incorporating this compound into a focused kinase inhibitor library allows exploration of structure-activity relationships that cannot be achieved with the 3-fluorobenzyl analog, which has a significantly different HBA profile (5 vs. 7) [2].

Antimicrobial Screening Programs Targeting Gram-Positive Pathogens

Quinazoline-2,4-dione derivatives have demonstrated antibacterial activity through gyrase and topoisomerase IV inhibition. The electron-withdrawing 4-nitro group enhances the electrophilicity of the quinazoline core, potentially increasing covalent or strong non-covalent interactions with bacterial targets. This compound can serve as a reference standard in antimicrobial screening programs where the objective is to compare the impact of nitro group positioning (4- vs. 3-nitro) on minimum inhibitory concentration (MIC) values against Staphylococcus aureus and other Gram-positive organisms [3].

Computational Chemistry Model Validation

With precisely computed physicochemical properties (XLogP3-AA 3.6, TPSA 114 Ų, 7 HBA, 0 HBD) and a molecular weight of 463.4 g/mol, this compound occupies a specific region of drug-like chemical space. It serves as an excellent test case for validating QSAR models, molecular dynamics simulations, and ADMET prediction algorithms, particularly when comparing performance against the closely related 3-nitrobenzyl isomer or the 4-chlorobenzyl analog [4].

Quote Request

Request a Quote for 1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.